molecular formula C9H11NO3 B12757017 GA8N963Szu CAS No. 220964-74-9

GA8N963Szu

Cat. No.: B12757017
CAS No.: 220964-74-9
M. Wt: 181.19 g/mol
InChI Key: STZOZPPVGWNSMC-MRVPVSSYSA-N
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Description

GA8N963Szu (CAS 239097-74-6), chemically identified as 1,2-benzoxazol-5-amine, is a heterocyclic organic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. It features a benzoxazole backbone substituted with an amine group at the 5-position. Key properties include:

  • High molecular polarity due to the aromatic heterocycle and amine group.
  • CYP1A2 inhibition, suggesting interactions with cytochrome P450 enzymes.
  • High solubility in aqueous media (1.55 mg/mL or 0.0116 mol/L).
  • Moderate bioavailability score of 0.55, reflecting balanced absorption and metabolic stability .

The compound is synthesized via a tin chloride-mediated reduction of 5-nitro-1,2-benzoxazole in hydrochloric acid, achieving a 95% yield under optimized conditions . Its structural and functional attributes make it a candidate for pharmaceutical and agrochemical research, particularly in targeting enzyme-regulated pathways.

Properties

CAS No.

220964-74-9

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(4R)-4-hydroxy-4-pyridin-3-ylbutanoic acid

InChI

InChI=1S/C9H11NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4H2,(H,12,13)/t8-/m1/s1

InChI Key

STZOZPPVGWNSMC-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](CCC(=O)O)O

Canonical SMILES

C1=CC(=CN=C1)C(CCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of pyridine and butyric acid, which can be further utilized in different applications .

Scientific Research Applications

4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- exerts its effects involves interactions with specific molecular targets and pathways. It may act on enzymes or receptors, influencing biochemical processes within cells. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

GA8N963Szu belongs to the benzoxazole and aryl amine chemical classes. Below is a comparison with structurally and functionally analogous compounds, supported by experimental and computational data.

Table 1: Structural and Functional Comparison

Property This compound (CAS 239097-74-6) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) 5-Nitro-1,2-benzoxazole (Precursor to this compound)
Molecular Formula C₇H₆N₂O C₆H₃Cl₂N₃ C₇H₄N₂O₃
Molecular Weight 134.14 g/mol 188.01 g/mol 164.12 g/mol
Key Functional Groups Benzoxazole, amine Chlorinated pyrrolotriazine Benzoxazole, nitro
BBB Permeability Yes No Not reported
CYP Inhibition CYP1A2 Not reported Not reported
Solubility 1.55 mg/mL (high) 0.32 mg/mL (moderate) 0.89 mg/mL (moderate)
Synthetic Yield 95% 82% (via multi-step coupling) N/A (precursor)
Bioavailability Score 0.55 0.41 0.28
Toxicity Profile Moderate (CYP inhibition warning) High (H315-H319-H335 hazards) Low (no acute hazards reported)

Key Findings:

Structural Similarities and Differences :

  • This compound shares a benzoxazole core with its precursor, 5-nitro-1,2-benzoxazole , but the replacement of the nitro group with an amine enhances its polarity and bioavailability .
  • In contrast, 4-chloro-5-isopropylpyrrolotriazine (CAS 918538-05-3) adopts a chlorinated pyrrolotriazine scaffold, resulting in higher molecular weight and distinct electronic properties .

Functional Performance :

  • This compound’s BBB permeability and CYP1A2 inhibition distinguish it from CAS 918538-05-3, which lacks reported CNS activity but exhibits higher toxicity (H315-H319-H335 hazards) .
  • The precursor, 5-nitro-1,2-benzoxazole, shows inferior bioavailability (0.28), underscoring the importance of the nitro-to-amine modification in this compound’s design .

Synthetic Accessibility :

  • This compound’s synthesis is more efficient (95% yield) compared to the multi-step coupling required for CAS 918538-05-3 (82% yield), highlighting its scalability for industrial applications .

Critical Analysis:

  • Solubility vs.
  • Toxicity : CAS 918538-05-3’s hazards (skin/eye irritation, respiratory sensitization) restrict its therapeutic use, whereas this compound’s profile supports safer in vivo testing .

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